molecular formula C6H5ClN2O4S B1306846 2-Chloro-4-nitrobenzenesulfonamide CAS No. 31150-99-9

2-Chloro-4-nitrobenzenesulfonamide

Cat. No.: B1306846
CAS No.: 31150-99-9
M. Wt: 236.63 g/mol
InChI Key: QHVQQUVAILWCLB-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzenesulfonamide is a chemical compound known for its unique structure and versatile applications in scientific research and industry. It contains a chloro group, a nitro group, and a sulfonamide group, making it a valuable compound in various fields.

Preparation Methods

The synthesis of 2-Chloro-4-nitrobenzenesulfonamide typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions, although this is less common.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-4-nitrobenzenesulfonamide is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which have implications in cancer research.

    Medicine: Its derivatives are explored for their potential antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to their active sites, thereby interfering with their function . This inhibition can lead to various biological effects, such as the reduction of tumor growth in cancer research .

Comparison with Similar Compounds

2-Chloro-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

  • 4-Chloro-2-nitrobenzenesulfonamide
  • 4-Chloro-3-nitrobenzenesulfonamide
  • N-isobutyl-4-nitrobenzenesulfonamide
  • 4-Chloro-N,N-didodecyl-3-nitrobenzenesulfonamide

These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and applications. The unique combination of chloro, nitro, and sulfonamide groups in this compound makes it particularly versatile and valuable in research and industry .

Properties

IUPAC Name

2-chloro-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVQQUVAILWCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393805
Record name 2-chloro-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31150-99-9
Record name 2-chloro-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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